(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one
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Description
(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, often referred to as CMMI, is a heterocyclic compound with a wide range of potential applications in scientific research. CMMI has been studied extensively in recent years due to its unique properties and potential applications.
Scientific Research Applications
Green and Efficient Synthesis
A green and efficient synthesis process for isoxazol-5(4H)-one derivatives, including those related to (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one, has been developed. This process uses water as a solvent and demonstrates advantages such as mild conditions, safety, short reaction times, and high yields, highlighting its environmental friendliness (Pourmousavi et al., 2018).
Crystallographic and Theoretical Studies
Crystallographic and theoretical studies have been conducted on similar arylidene-isoxazolone compounds. These studies include analysis of molecular geometry, vibrational frequencies, atomic orbitals, potential electrostatic maps, and thermodynamic energy related to configurational isomer models (Brancatelli et al., 2011).
Photochemical Synthesis and Larvicidal Activity
Research has explored the photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, which relates to the compound . This study also investigated the larvicidal activity of these compounds on Aedes aegypti, a mosquito species (Sampaio et al., 2023).
Green Synthesis Using Salicylic Acid
Another approach to synthesizing isoxazol-5(4H)-one derivatives involves using salicylic acid as a catalyst. This method emphasizes environmental friendliness and cost-effectiveness, operating in water at room temperature (Mosallanezhad & Kiyani, 2019).
Tautomerism Studies
Studies on the tautomerism of isoxazol-5(4H)-ones have been conducted, which is relevant for understanding the chemical behavior of (4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one in different environments (Boulton & Katritzky, 1961).
Sulfanilic Acid-catalyzed Synthesis
Research has been done on the sulfanilic acid-catalyzed synthesis of isoxazol-5(4H)-ones, providing an alternative eco-friendly synthesis method. These compounds have shown significant biological properties, including antibacterial and anticancer activities (Mosallanezhad & Kiyani, 2018).
Electrochemical Synthesis and Biomedical Applications
The electrochemically induced multicomponent transformation of related compounds has been explored for biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2-methylphenyl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8-4-2-3-5-9(8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDBNEOZROKDSW-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C(=NOC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(2-methylbenzylidene)-isoxazol-5(4H)-one |
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